molecular formula C11H17N3O2 B2834692 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine CAS No. 1564584-11-7

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine

Cat. No. B2834692
M. Wt: 223.276
InChI Key: YUUPJEDLSNLYNG-UHFFFAOYSA-N
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Description

“4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine” is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 . It is a pyrimidine derivative, which is a class of compounds that are widely present in many biological molecules .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine” consists of a pyrimidine ring substituted with a methoxy group at the 4th position, a methyl group at the 6th position, and a piperidin-3-yloxy group at the 2nd position .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of piperidine derivatives, including similar structures to 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine, on the corrosion of iron. This research provides insights into the global reactivity parameters and adsorption behaviors of these compounds, highlighting their potential as corrosion inhibitors (Kaya et al., 2016).

Antiviral Activity

Derivatives of pyrimidine, akin to the structure of 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine, have been evaluated for their antiviral activity. Notably, certain 5-substituted 2,4-diaminopyrimidine derivatives displayed significant inhibitory effects on retrovirus replication in cell culture, offering a foundation for the development of new antiviral agents (Hocková et al., 2003).

Synthesis and Biological Evaluation

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, including structures related to 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine, has been explored for their analgesic and anti-inflammatory properties. These compounds have shown promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).

Reactions with Aliphatic Amines

The reaction dynamics of methoxybenzylideneiminium salts, including compounds structurally related to 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine, with aliphatic amines have been studied, showcasing the chemical reactivity and potential synthetic pathways for the development of new compounds (Blokhin et al., 1990).

Antitumor Activity

Research into polymethoxylated fused pyridine ring systems, incorporating the basic structure of pyrimidines similar to 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine, has led to the identification of compounds with in vitro antitumor activity. This study emphasizes the potential of such compounds in cancer therapy, with specific derivatives showing effectiveness against various tumor cell lines (Rostom et al., 2009).

Future Directions

The future directions for research on “4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities associated with pyrimidine derivatives, these compounds may have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

4-methoxy-6-methyl-2-piperidin-3-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-6-10(15-2)14-11(13-8)16-9-4-3-5-12-7-9/h6,9,12H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUPJEDLSNLYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCNC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine

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